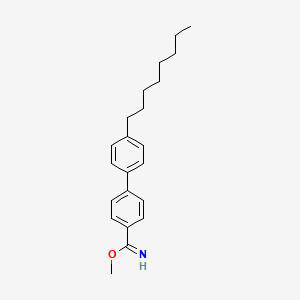

Methyl 4'-octylbiphenyl-4-carboximidoate

Description

Methyl 4'-octylbiphenyl-4-carboximidoate is a synthetic biphenyl derivative characterized by a biphenyl core substituted with an octyl chain at the 4' position and a carboximidoate group at the 4 position. The carboximidoate functional group (an imidoate ester) distinguishes it from conventional carboxylate esters, rendering it more reactive in nucleophilic substitution and condensation reactions.

Properties

CAS No. |

5838-98-2 |

|---|---|

Molecular Formula |

C22H29NO |

Molecular Weight |

323.5 g/mol |

IUPAC Name |

methyl 4-(4-octylphenyl)benzenecarboximidate |

InChI |

InChI=1S/C22H29NO/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22(23)24-2/h10-17,23H,3-9H2,1-2H3 |

InChI Key |

ZZTYGRCNRHRLNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate

- Structure : Features a bromomethyl substituent at the 4' position and a carboxylate ester at the 2 position .

- Key Differences :

- The bromomethyl group enhances reactivity in alkylation or cross-coupling reactions, whereas the octyl chain in the target compound increases lipophilicity.

- The carboximidoate group (imidoate ester) in the target compound is more electrophilic than the carboxylate ester, favoring reactions with amines or alcohols.

Sandaracopimaric Acid Methyl Ester

- Structure : A diterpene-derived methyl ester with a fused tricyclic skeleton .

- Key Differences :

- The rigid biphenyl core of the target compound contrasts with the flexible diterpene backbone, leading to higher thermal stability and distinct electronic properties.

- Applications diverge: sandaracopimaric acid derivatives are prevalent in natural resin chemistry, while biphenyl analogs are utilized in synthetic chemistry.

trans-13-Octadecenoic Acid Methyl Ester

Physical and Chemical Properties

The following table summarizes key properties inferred from structural analogs and general chemical principles:

| Compound Name | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C, est.) | Solubility | Stability |

|---|---|---|---|---|---|

| Methyl 4'-octylbiphenyl-4-carboximidoate | ~350 | Biphenyl, imidoate, C8 | 290–320 (decomposes) | Lipophilic solvents | Sensitive to hydrolysis |

| Methyl 4'-(Bromomethyl)biphenyl-2-carboxylate | 335.19 | Biphenyl, bromo, carboxylate | 260–280 | Moderate polarity | Stable under inert conditions |

| Sandaracopimaric acid methyl ester | 316.47 | Diterpene, carboxylate | 220–240 | Non-polar solvents | High thermal stability |

| trans-13-Octadecenoic acid methyl ester | 296.49 | Unsaturated C18, carboxylate | 170–190 | Oils, alcohols | Oxidizes over time |

Notes:

Stability and Handling Considerations

- The target compound requires storage under anhydrous conditions to prevent hydrolysis of the imidoate group.

- In contrast, carboxylate esters (e.g., sandaracopimaric acid methyl ester) are more stable under ambient conditions .

Q & A

Q. Table 1: Common Impurities in Biphenyl Derivatives

| Impurity Name | Structure | Detection Method | Reference Standard ID |

|---|---|---|---|

| 4-Chlorobenzophenone | Cl-C₆H₄-CO-C₆H₄-OH | HPLC (RT: 8.2 min) | MM0505.01 |

| Fenofibric Acid Derivative | Cl-C₆H₄-CO-C₆H₄-O-C(CH₃)₂-COOH | HPLC (RT: 10.5 min) | MM0505.02 |

How should researchers safely handle this compound in laboratory settings?

Basic Question

Follow these protocols:

- Skin Contact: Immediately remove contaminated clothing and wash with soap/water for 15 minutes. Use pH-neutral detergents to avoid ester hydrolysis .

- Eye Exposure: Flush with water for 20 minutes; consult medical advice if irritation persists .

- Storage: Avoid long-term storage due to potential degradation; store under nitrogen at –20°C in amber glass vials .

How can conflicting spectroscopic data (e.g., NMR, FTIR) for this compound be resolved?

Advanced Question

Contradictions often arise from solvent effects, impurities, or tautomerism. Methodological steps:

Repetition under Controlled Conditions: Use anhydrous deuterated solvents (e.g., CDCl₃) and standardized probe temperatures .

2D NMR Techniques: HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for biphenyl rotational isomers .

Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and rule out adducts or contaminants.

Cross-Validation: Compare with structurally analogous compounds (e.g., 4'-Cyano-4-nonyloxybiphenyl, MW 321.46) to identify systematic errors .

What experimental design principles apply to studying the mesomorphic behavior of this compound?

Advanced Question

Given its biphenyl core and alkyl chain, the compound may exhibit liquid crystalline (LC) phases. Key steps:

Differential Scanning Calorimetry (DSC): Use heating/cooling rates of 5°C/min to detect phase transitions (e.g., crystal-to-smectic).

Polarized Optical Microscopy (POM): Observe texture changes (e.g., focal conic for smectic phases) on untreated glass slides .

X-ray Diffraction (XRD): Analyze layer spacing (d ≈ alkyl chain length + biphenyl core) to confirm phase type.

Purity Control: Impurities >0.5% (w/w) disrupt mesophases; pre-purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Table 2: Phase Transition Data for Analogous Biphenyl Derivatives

| Compound | Crystal-Smectic (°C) | Smectic-Nematic (°C) | Reference |

|---|---|---|---|

| 4'-Cyano-4-nonyloxybiphenyl | 75–80 | 105–110 |

How should discrepancies in thermal stability data between studies be addressed?

Advanced Question

Conflicting thermogravimetric analysis (TGA) results may stem from oxidative degradation or sample history. Mitigation strategies:

Atmosphere Control: Conduct TGA under nitrogen (vs. air) to isolate thermal vs. oxidative degradation .

Sample Pre-treatment: Anneal samples at 10°C below melting point for 24 hours to erase thermal history.

Replicate Testing: Use triplicate runs with fresh aliquots to assess reproducibility.

Complementary Techniques: Pair TGA with isothermal gravimetric analysis (IGA) to decouple kinetic and thermodynamic factors.

What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Advanced Question

For functionalized analogs (e.g., halogenated or carboxylated derivatives):

Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ catalyst and aryl boronic acids to modify the biphenyl core .

Esterification Control: Employ Steglich conditions (DCC/DMAP) for high-yield imidoate formation without racemization .

Purification: Use preparative HPLC (C18, 85% acetonitrile) to isolate isomers (e.g., para vs. ortho substitutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.